molecular formula C16H12O6 B1201937 Erythroglaucin CAS No. 476-57-3

Erythroglaucin

Cat. No.: B1201937
CAS No.: 476-57-3
M. Wt: 300.26 g/mol
InChI Key: VUUONEBXXLQCQX-UHFFFAOYSA-N
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Description

Erythroglaucin is a trihydroxyanthraquinone compound, specifically anthracene-9,10-dione, substituted by hydroxy groups at positions 1, 4, and 5, a methoxy group at position 7, and a methyl group at position 2. It is a naturally occurring compound isolated from various fungal species, including Chaetomium globosum and Aspergillus ruber . This compound is known for its vibrant red color and is classified as a fungal metabolite.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythroglaucin can be synthesized through nuclear oxidation of the corresponding benzoyl benzoic acid. This reaction, followed by ring closure, yields this compound in good quantities . The synthetic route involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungal species known to produce this compound. The fungi are grown under controlled conditions, and the this compound is extracted and purified from the fungal biomass. This method leverages the natural biosynthetic pathways of the fungi to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Erythroglaucin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and methoxy groups on the anthraquinone structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Erythroglaucin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of erythroglaucin involves its interaction with cellular components, particularly through its redox properties. This compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Erythroglaucin is unique among anthraquinone derivatives due to its specific substitution pattern and red color. Similar compounds include:

This compound stands out due to its specific biological activities and applications in various fields.

Properties

IUPAC Name

1,4,5-trihydroxy-7-methoxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-6-3-9(17)12-13(14(6)19)15(20)8-4-7(22-2)5-10(18)11(8)16(12)21/h3-5,17-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUONEBXXLQCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197215
Record name Erythroglaucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-57-3
Record name Erythroglaucin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythroglaucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythroglaucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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